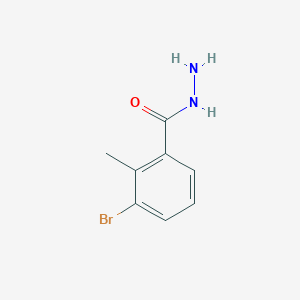

3-Bromo-2-methylbenzhydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKSCUEVFJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391565 | |

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-07-0 | |

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-methylbenzhydrazide chemical properties

An In-Depth Technical Guide to 3-Bromo-2-methylbenzhydrazide: Properties, Synthesis, and Applications

Introduction

3-Bromo-2-methylbenzhydrazide, identified by CAS Number 108485-07-0, is a substituted aromatic hydrazide compound.[1][2] While not as extensively documented as commodity chemicals, it represents a significant scaffold in the field of medicinal chemistry and organic synthesis. Its structural framework, featuring a bromine atom and a methyl group on the benzene ring ortho and meta to the hydrazide moiety, offers unique steric and electronic properties that can be exploited in drug design.

This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of the known and extrapolated properties of 3-Bromo-2-methylbenzhydrazide. It will cover its core chemical characteristics, a detailed and rationalized synthetic protocol, anticipated spectroscopic signatures, and its potential applications as a versatile intermediate for creating novel therapeutic agents. The broader class of benzhydrazides is well-established for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, positioning this specific derivative as a compound of considerable interest.[3][4][5]

Core Chemical & Physical Properties

The fundamental properties of 3-Bromo-2-methylbenzhydrazide are summarized below. This data is crucial for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| Chemical Name | 3-Bromo-2-methylbenzhydrazide | [1][2] |

| CAS Number | 108485-07-0 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | Inferred to be a solid, based on its precursor, 3-bromo-2-methylbenzoic acid, which is a white to pale orange solid.[6][7] | N/A |

| Melting Point | Data not explicitly available. The direct precursor, 3-bromo-2-methylbenzoic acid, has a melting point of 152-156 °C.[8] | N/A |

| Solubility | Data not explicitly available. The precursor acid is soluble in solvents like chloroform and methanol.[6] Hydrazides typically show solubility in polar organic solvents. | N/A |

Synthesis and Mechanistic Rationale

The most direct and common pathway for synthesizing benzhydrazides is through the hydrazinolysis of the corresponding benzoic acid ester. This two-step process is generally efficient and begins with the readily available substituted benzoic acid.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of 3-Bromo-2-methylbenzhydrazide, starting from 3-Bromo-2-methylbenzoic acid.

Step 1: Esterification - Synthesis of Methyl 3-bromo-2-methylbenzoate

-

Rationale: The carboxylic acid is first converted to a methyl ester. This is a critical activation step, as the ester carbonyl is more susceptible to nucleophilic attack by hydrazine than the carboxylic acid itself, which would engage in a non-productive acid-base reaction. Oxalyl chloride is used to form an acyl chloride intermediate, which then reacts rapidly with methanol.

-

Procedure:

-

To a solution of 3-bromo-2-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[9]

-

Slowly add oxalyl chloride (1.2 equivalents) to the mixture at room temperature. The reaction will effervesce as gas evolves.[9]

-

Stir the reaction mixture for 2 hours at ambient temperature, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Suspend the resulting crude acyl chloride residue in anhydrous methanol and stir.[9]

-

Remove the methanol under reduced pressure. The resulting residue is crude Methyl 3-bromo-2-methylbenzoate, which can be purified by flash column chromatography if necessary.

-

Step 2: Hydrazinolysis - Synthesis of 3-Bromo-2-methylbenzhydrazide

-

Rationale: The purified methyl ester is reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide product. Refluxing provides the necessary energy to drive the reaction to completion.

-

Procedure:

-

In a round-bottomed flask, dissolve Methyl 3-bromo-2-methylbenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[5] Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product, 3-Bromo-2-methylbenzhydrazide, should form.[5]

-

Filter the solid product, wash thoroughly with cold water to remove any unreacted hydrazine hydrate, and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol if required.[5]

-

Visualization of Synthesis Workflow

Caption: Two-step synthesis of 3-Bromo-2-methylbenzhydrazide.

Anticipated Spectroscopic Characterization

For a researcher who has synthesized this compound, structural confirmation via spectroscopy is the essential next step. While a definitive database spectrum is not publicly available, the expected spectral data can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Expect complex signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct splitting (doublets, triplets, or doublet of doublets).

-

Methyl Protons (3H): A sharp singlet peak is expected around 2.5-2.7 ppm.[7]

-

Amide Proton (1H, -CONH-): A broad singlet, typically downfield (>8.0 ppm), which is exchangeable with D₂O.

-

Amine Protons (2H, -NH₂): A broad singlet, typically more upfield than the amide proton, also exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Expect a total of 8 distinct carbon signals corresponding to the 8 unique carbon environments in the molecule.

-

The carbonyl carbon (C=O) will be the most downfield signal, typically in the 165-175 ppm range.

-

Six signals will appear in the aromatic region (~120-140 ppm), including the carbon atoms attached to bromine and the methyl group.

-

The methyl carbon will be the most upfield signal, typically around 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the -NH₂ group, and a broader band for the -CONH- group.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Bromo-2-methylbenzhydrazide lies in its potential as a versatile building block for constructing more complex molecules with therapeutic potential. The hydrazide functional group is a key handle for derivatization.

-

Scaffold for Bioactive Molecules: The precursor, 3-Bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of α-2 adrenoceptor agonists, Smoothened (Smo) receptor antagonists, and HIV-1 entry inhibitors.[6][7] This establishes a strong precedent for the biological relevance of the 3-bromo-2-methylphenyl scaffold. The hydrazide derivative allows for the exploration of new chemical space built upon this validated core.

-

Synthesis of Hydrazones: Hydrazides readily condense with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry for drug discovery. Hydrazone derivatives are widely reported to possess a vast range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[10]

-

Chelating Agents and Antioxidants: The benzhydrazide moiety can act as a chelating agent for metal ions and can scavenge free radicals, giving rise to antioxidant properties.[3][4] This is a valuable feature in designing drugs for diseases involving oxidative stress.

Logical Framework for Application

Caption: Role of 3-Bromo-2-methylbenzhydrazide as a key intermediate.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Bromo-2-methylbenzhydrazide. However, based on data for structurally similar compounds like m-Bromobenzohydrazide and 3-Bromobenzoic acid, the following precautions are advised:

-

Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12] Use only in a well-ventilated area, preferably a chemical fume hood.[12][13]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

3-Bromo-2-methylbenzhydrazide is a valuable chemical intermediate whose utility is derived from its unique substitution pattern and the reactive hydrazide functional group. While its own physicochemical properties are not yet fully characterized in public literature, its synthesis is straightforward from its corresponding benzoic acid. Its primary importance for researchers lies in its role as a versatile scaffold for the synthesis of hydrazones and other heterocyclic systems, leveraging the established biological significance of the benzhydrazide class and its specific 3-bromo-2-methylphenyl core. Adherence to standard laboratory safety protocols for handling irritant chemicals is essential when working with this compound.

References

- Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv

- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines.

- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (N.D.).

- Benzohydrazides: As potential bio-active agents. (2018).

- 3-Bromo-2-methylbenzohydrazide. (N.D.). MySkinRecipes.

- SAFETY DATA SHEET - 3-Bromobenzoic acid. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025). Fisher Scientific.

- m-Bromobenzohydrazide | C7H7BrN2O | CID 520941. (N.D.). PubChem.

- Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide. (2022). Biosynth.

- 3-bromo-2-methylbenzhydrazide,(CAS# 108485-07-0). (N.D.). Sinfoo Biotech.

- (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methylbenzohydrazide. (N.D.).

- 3-Bromo-2-methylbenzoic acid 97 76006-33-2. (N.D.). Sigma-Aldrich.

- 266248 3-Bromo-2-methylbenzoic acid CAS: 76006-33-2. (N.D.).

- Synthesis routes of Methyl 3-bromo-4-methylbenzo

- 3-Bromo-2-methylbenzoic acid | 76006-33-2. (2025). ChemicalBook.

Sources

- 1. 3-Bromo-2-methylbenzohydrazide [myskinrecipes.com]

- 2. 3-bromo-2-methylbenzhydrazide,(CAS# 108485-07-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. usbio.net [usbio.net]

- 7. 3-Bromo-2-methylbenzoic acid | 76006-33-2 [chemicalbook.com]

- 8. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 9. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 10. hygeiajournal.com [hygeiajournal.com]

- 11. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 3-Bromo-2-methylbenzhydrazide (CAS 108485-07-0) for Advanced Drug Discovery

3-Bromo-2-methylbenzhydrazide is a specialized chemical intermediate that has garnered attention within the drug discovery community.[1] Its structure, which combines a substituted benzene ring with a hydrazide functional group, represents a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of novel therapeutics. The hydrazide moiety, in particular, is a versatile chemical handle, enabling the synthesis of a diverse array of complex heterocyclic compounds and hydrazones which have shown significant biological activities.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 3-Bromo-2-methylbenzhydrazide. We will delve into its fundamental properties, synthesis, and safety protocols, with a particular focus on its emerging role as a foundational building block for potent anticancer agents.[3][4]

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis and screening. 3-Bromo-2-methylbenzhydrazide is a solid at room temperature with a defined melting point, indicating a high degree of purity when properly synthesized.[1]

Key Physicochemical Properties

The primary identifiers and physical characteristics of 3-Bromo-2-methylbenzhydrazide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 108485-07-0 | [1][5] |

| Molecular Formula | C₈H₉BrN₂O | [1][5] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 157-158 °C | [1] |

| Predicted Density | 1.533±0.06 g/cm³ | [1] |

| Appearance | Off-white crystalline powder (typical) | [6] |

Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons of the hydrazide group. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns dictated by their positions relative to the bromo and methylbenzoyl substituents. The methyl group (–CH₃) will present as a singlet further upfield, likely around 2.4-2.7 ppm.[7] The two sets of amine protons (–NH and –NH₂) will appear as broad singlets that can exchange with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum will display eight unique carbon signals. The carbonyl carbon (C=O) of the hydrazide will be the most downfield signal, typically in the 165-175 ppm range. The six aromatic carbons will have distinct chemical shifts, and the methyl carbon will appear at the upfield end of the spectrum (~20 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands. Key signals include N-H stretching from the amine groups (around 3200-3400 cm⁻¹), a strong C=O (amide I band) stretch around 1640-1680 cm⁻¹, and C-H stretches from the aromatic ring and methyl group (around 2900-3100 cm⁻¹).

-

MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 228 and 230 in an approximate 1:1 ratio.[8] This characteristic isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8] A common fragmentation pattern would involve the loss of the hydrazino group (–NHNH₂).

Section 2: Synthesis and Purification Workflow

The synthesis of 3-Bromo-2-methylbenzhydrazide is typically achieved through the reaction of a 3-bromo-2-methylbenzoic acid derivative with hydrazine. The most common laboratory-scale approach involves converting the carboxylic acid to a more reactive species, such as an ester or acid chloride, followed by nucleophilic acyl substitution with hydrazine hydrate.

Protocol: Synthesis from Methyl 3-Bromo-2-methylbenzoate

This protocol describes a reliable method starting from the corresponding methyl ester. The rationale for this two-step process is that direct reaction of the carboxylic acid with hydrazine can be sluggish and require harsh conditions, whereas the ester provides a more reactive electrophilic center for the hydrazine nucleophile.

Step 1: Esterification of 3-Bromo-2-methylbenzoic Acid (if starting from the acid)

-

Dissolve 3-bromo-2-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and perform an extractive workup to isolate the crude methyl 3-bromo-2-methylbenzoate.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl 3-bromo-2-methylbenzoate in a suitable alcohol solvent, such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

-

Reflux the reaction mixture for 8-12 hours. The product, being a solid, will often precipitate out of the solution upon cooling.

-

Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol or water to remove excess hydrazine hydrate and other impurities.

-

Dry the resulting white to off-white solid under vacuum.

Purification

The primary method for purifying the crude product is recrystallization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude solid is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. Upon slow cooling, pure crystals of 3-Bromo-2-methylbenzhydrazide will form. The purity should be confirmed by melting point analysis and spectroscopic methods.

Synthesis Workflow Diagram

Caption: General synthesis workflow for 3-Bromo-2-methylbenzhydrazide.

Section 3: Applications in Medicinal Chemistry & Drug Discovery

The true value of 3-Bromo-2-methylbenzhydrazide lies in its application as a scaffold for compounds with significant therapeutic potential. Its derivatives have been identified as promising agents in oncology, particularly against aggressive cancers.[3]

mTOR Inhibition in Triple-Negative Breast Cancer (TNBC)

Recent research has highlighted derivatives of benzohydrazides as potent inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[3] mTOR is a critical kinase that regulates cell growth, proliferation, and metabolism. In many cancers, including TNBC, the mTOR pathway is hyperactivated, promoting tumor growth and survival.[3]

Derivatives synthesized from scaffolds like 3-Bromo-2-methylbenzhydrazide have been shown to inhibit mTOR, leading to two desirable outcomes in cancer cells:

-

Autophagic Cell Death: Inhibition of mTOR can trigger autophagy, a cellular self-degradation process. While autophagy can sometimes be a survival mechanism, excessive or prolonged autophagy can lead to cell death, which is a therapeutic goal in cancer treatment.[3]

-

Apoptosis: These compounds can also induce apoptosis, or programmed cell death, a primary mechanism by which cytotoxic cancer drugs eliminate malignant cells.[3]

The ability to induce both autophagic cell death and apoptosis makes these compounds particularly promising candidates for TNBC, a cancer subtype with limited treatment options.[3]

mTOR Signaling Pathway and Drug Action

Caption: Simplified mTOR pathway and the inhibitory action of derived compounds.

Broader Potential as Antimicrobial Agents

The hydrazone linkage, easily formed from 3-Bromo-2-methylbenzhydrazide, is present in a wide range of compounds with demonstrated antimicrobial activity.[9] By condensing the parent hydrazide with various aldehydes and ketones, a chemical library can be generated for screening against pathogenic bacteria and fungi.[1][9] The presence of the bromo- and methyl-substituents on the phenyl ring can be systematically varied to perform structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against microbial targets.[10]

Section 4: Experimental Protocol: In Vitro Cytotoxicity Screening

To evaluate the anticancer potential of new derivatives synthesized from 3-Bromo-2-methylbenzhydrazide, a cytotoxicity assay is the first essential step. The MTT assay is a standard colorimetric method for assessing cell viability.[4]

MTT Assay Protocol

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 for TNBC) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

-

Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include "vehicle control" wells that receive only the medium with the solvent. Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow Diagram

Caption: Step-by-step workflow for the MTT cell viability assay.

Section 5: Safety, Handling, and Storage

As a brominated aromatic hydrazide, 3-Bromo-2-methylbenzhydrazide requires careful handling. While a specific safety data sheet (SDS) is not widely published, data from structurally related compounds provide a strong basis for safe laboratory practices.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[14] It is classified as a skin, eye, and respiratory irritant based on related compounds.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep it away from strong oxidizing agents, strong bases, and strong reducing agents.[12]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Bromo-2-methylbenzhydrazide (CAS 108485-07-0) is more than a mere chemical intermediate; it is a strategic starting material for constructing molecules with significant therapeutic promise. Its utility as a scaffold for novel mTOR inhibitors in the challenging field of triple-negative breast cancer underscores its importance.[3] The synthetic versatility of the hydrazide group allows for the creation of diverse chemical libraries for screening not only in oncology but also in infectious diseases.[1][9] By adhering to rigorous synthesis, purification, and safety protocols, researchers can effectively leverage the potential of this valuable building block to drive the next wave of drug discovery.

References

Sources

- 1. 3-Bromo-2-methylbenzohydrazide [myskinrecipes.com]

- 2. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-bromo-2-methylbenzhydrazide,(CAS# 108485-07-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2-methylbenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Bromo-2-methylbenzhydrazide, a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical development. This document moves beyond a simple recitation of properties, offering a deep dive into the stereoelectronic and conformational characteristics that define its reactivity and biological potential. We will explore the synthesis of its crucial precursor, 3-Bromo-2-methylbenzoic acid, and the subsequent conversion to the target hydrazide. A detailed examination of its expected spectroscopic signatures and three-dimensional architecture, grounded in the established principles of physical organic chemistry and data from analogous structures, will be presented. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of Substituted Benzhydrazides

Benzhydrazide derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the construction of a wide array of heterocyclic systems.[1] The inherent nucleophilicity of the terminal nitrogen atom, coupled with the conformational rigidity imparted by the benzoyl group, makes them ideal synthons for creating molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern on the benzene ring plays a critical role in modulating the biological activity of the resulting compounds. The introduction of a bromine atom and a methyl group at the 3- and 2-positions, respectively, in 3-Bromo-2-methylbenzhydrazide, introduces specific steric and electronic effects that can be exploited in drug design.

Synthesis and Characterization

The synthesis of 3-Bromo-2-methylbenzhydrazide is a two-step process commencing with the preparation of its carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid.

Synthesis of 3-Bromo-2-methylbenzoic Acid

Several synthetic routes to 3-Bromo-2-methylbenzoic acid have been reported. A common and effective method involves the hydrolysis of the corresponding methyl ester, methyl 3-bromo-2-methylbenzoate.[4]

Experimental Protocol: Hydrolysis of Methyl 3-bromo-2-methylbenzoate [4]

-

A mixture of methyl 3-bromo-2-methylbenzoate (35.0 g, 152.79 mmol) and lithium hydroxide (LiOH, 10.9 g, 453.79 mmol) is prepared in a mixture of tetrahydrofuran (THF, 300 mL) and water (H₂O, 50 mL).

-

The reaction mixture is stirred at 60 °C for 16 hours.

-

Following the reaction, the mixture is concentrated under vacuum to remove the THF.

-

The residue is diluted with water (80 mL).

-

The aqueous solution is then acidified to a pH of 4 using a 2N hydrochloric acid (HCl) solution.

-

The resulting precipitate is collected by filtration and washed with water.

-

The solid is dried under vacuum to yield 3-bromo-2-methylbenzoic acid as a white solid (30 g, 91% yield).[4]

Characterization of 3-Bromo-2-methylbenzoic Acid:

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [5] |

| Molecular Weight | 215.04 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 152-156 °C | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.73 (s, 3H), 7.15 (t, J=8.0 Hz, 1H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1H) | [4] |

Diagram: Synthesis of 3-Bromo-2-methylbenzoic Acid

Caption: Reaction scheme for the synthesis of 3-Bromo-2-methylbenzoic Acid.

Conversion to 3-Bromo-2-methylbenzhydrazide

The conversion of a carboxylic acid to its corresponding hydrazide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzhydrazide (General Procedure)

-

3-Bromo-2-methylbenzoic acid is dissolved in a suitable inert solvent (e.g., dichloromethane).

-

An activating agent, such as oxalyl chloride or thionyl chloride, is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is stirred until the evolution of gas ceases, indicating the formation of the acid chloride.

-

The solvent and excess activating agent are removed under reduced pressure.

-

The crude acid chloride is redissolved in an inert solvent (e.g., dichloromethane or THF).

-

This solution is then added dropwise to a cooled (0 °C) solution of hydrazine hydrate in the same solvent.

-

The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

-

The resulting mixture is washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride and hydrazine salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-Bromo-2-methylbenzhydrazide, which can be further purified by recrystallization.

Diagram: Synthesis of 3-Bromo-2-methylbenzhydrazide

Caption: General reaction scheme for the synthesis of 3-Bromo-2-methylbenzhydrazide.

Molecular Structure and Conformational Analysis

While a specific crystal structure for 3-Bromo-2-methylbenzhydrazide is not publicly available, a detailed understanding of its molecular geometry can be inferred from the analysis of closely related benzhydrazide derivatives.[1][6][7][8]

Key Structural Features

The core of the molecule consists of a 3-bromo-2-methylphenyl ring attached to a hydrazide moiety (-CONHNH₂). The planarity of the amide bond is a key feature, with the C-N bond exhibiting partial double bond character due to resonance. This restricts rotation around this bond.

The overall conformation is determined by the torsion angles around the C(aryl)-C(carbonyl), C(carbonyl)-N, and N-N bonds. In many crystalline benzhydrazide derivatives, the molecule adopts a conformation where the hydrazinic hydrogen atoms are antiperiplanar to the carbonyl oxygen.[8]

The presence of the bulky bromine atom and the methyl group at the 2- and 3-positions of the phenyl ring will induce steric hindrance, likely causing a significant dihedral angle between the plane of the phenyl ring and the plane of the hydrazide group.

Diagram: Key Torsional Angles in 3-Bromo-2-methylbenzhydrazide

Caption: Important torsional angles (τ₁, τ₂, τ₃) that define the conformation.

Spectroscopic Characterization (Predicted)

Based on the analysis of similar substituted benzhydrazides, the following spectroscopic characteristics are anticipated for 3-Bromo-2-methylbenzhydrazide:[2][9][10]

| Spectroscopic Technique | Expected Key Signals |

| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretching, asymmetric and symmetric), ~1640-1660 (C=O stretching, amide I), ~1520-1550 (N-H bending, amide II) |

| ¹H NMR (ppm) | ~2.5 (s, 3H, -CH₃), ~4.5 (br s, 2H, -NH₂), ~7.0-8.0 (m, 3H, Ar-H), ~9.5 (br s, 1H, -CONH-) |

| ¹³C NMR (ppm) | ~20 (-CH₃), ~125-140 (aromatic carbons), ~165-170 (C=O) |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~228/230 (due to bromine isotopes) |

Applications in Drug Discovery

3-Bromo-2-methylbenzhydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds. The hydrazide functionality can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to afford pyrazoles, oxadiazoles, and other important five-membered heterocycles. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

Diagram: Synthetic Utility of 3-Bromo-2-methylbenzhydrazide

Caption: Synthetic pathways from 3-Bromo-2-methylbenzhydrazide to diverse chemical entities.

Conclusion

3-Bromo-2-methylbenzhydrazide represents a strategically important building block in contemporary medicinal chemistry. Its synthesis is straightforward, and its structural features, characterized by a sterically demanding substituted phenyl ring and a reactive hydrazide moiety, offer a wealth of opportunities for the construction of novel, biologically active molecules. This guide has provided a detailed overview of its synthesis, predicted structural and spectroscopic properties, and potential applications, aiming to empower researchers in their quest for new therapeutic agents.

References

- Icbay, G., Büyükgüngör, O., & Akkurt, M. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative.

-

ResearchGate. (n.d.). The general structure of substituted benzohydrazide. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Der Pharma Chemica. (2018). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

- Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(11), 2959.

-

International Journal of Science and Research (IJSR). (2018). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and spectral correlation studies of some (E)-N′-1-(substituted benzylidene) benzohydrazides. Retrieved from [Link]

- National Institutes of Health. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.

-

MySkinRecipes. (n.d.). 3-Bromo-2-methylbenzohydrazide. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

-

Organic Syntheses. (1958). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). Conversion of benzoic acid to benzoic anhydride using the PPh₃/TCCA/PhCOOK system under different reaction conditions. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, hydrazide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-2-methylbenzohydrazide. Retrieved from [Link]

Sources

- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 3-Bromo-2-methylbenzohydrazide [myskinrecipes.com]

- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzhydrazide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-bromo-2-methylbenzhydrazide, a key building block in the development of novel heterocyclic compounds for pharmaceutical and medicinal chemistry applications.[1] We delve into the strategic considerations underpinning the synthesis, focusing on two primary, reliable routes starting from 3-bromo-2-methylbenzoic acid: the ester-mediated pathway and the acyl chloride-mediated pathway. This document furnishes detailed, step-by-step experimental protocols, discusses the causality behind methodological choices, and emphasizes critical safety considerations, particularly when handling hazardous reagents such as hydrazine hydrate. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this valuable intermediate.

Introduction and Strategic Overview

3-Bromo-2-methylbenzhydrazide (C₈H₉BrN₂O) is an aromatic hydrazide derivative whose structural motifs are of significant interest in drug discovery. The presence of the hydrazide functional group makes it a versatile precursor for constructing complex molecular architectures, particularly five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazines. These scaffolds are prevalent in compounds with potential antibacterial, antifungal, or anticancer properties.[1]

The synthesis of this target molecule logically begins with the commercially available 3-bromo-2-methylbenzoic acid. The core chemical transformation is the conversion of a carboxylic acid to a hydrazide. Direct condensation of a carboxylic acid with hydrazine is generally inefficient and requires harsh conditions. Therefore, a more practical approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by hydrazine. This guide details the two most effective and widely adopted strategies for this activation: conversion to a methyl ester or an acyl chloride.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 3-bromo-2-methylbenzhydrazide, breaks the amide C-N bond. This reveals a carboxylic acid derivative and hydrazine as the key synthons. The carboxylic acid itself, 3-bromo-2-methylbenzoic acid, is the practical starting material.

Caption: Retrosynthetic analysis of 3-bromo-2-methylbenzhydrazide.

Recommended Synthetic Pathways

We will explore two robust pathways, each with distinct advantages concerning reaction conditions, reagent handling, and overall yield.

Pathway A: Synthesis via Methyl Ester Intermediate

This pathway is often preferred due to its use of relatively moderate conditions and avoidance of highly corrosive reagents like thionyl chloride. The strategy involves two sequential steps: (1) Fischer esterification of the starting carboxylic acid to form methyl 3-bromo-2-methylbenzoate, followed by (2) hydrazinolysis of the resulting ester.

Principle & Rationale: Fischer esterification is a classic acid-catalyzed condensation reaction. Here, methanol acts as both the solvent and the nucleophile. A strong acid catalyst, typically concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is reversible, and thus, using a large excess of methanol helps to drive the equilibrium towards the product side, ensuring a high conversion rate.

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).[2]

-

Reagent Addition: Add 150 mL of methanol (MeOH) to the flask and stir until the solid is suspended.[3]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 2.5 mL) dropwise to the stirring suspension.[3] The addition is exothermic.

-

Reaction Execution: Heat the mixture to reflux (approximately 70°C) and maintain for 12-16 hours (overnight).[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, remove the bulk of the methanol using a rotary evaporator.

-

Neutralization: To the residue, add 100 mL of ethyl acetate. Carefully add saturated sodium bicarbonate (NaHCO₃) solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).[3]

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[4]

Expected Outcome: The product, methyl 3-bromo-2-methylbenzoate, is typically obtained as an oil or a low-melting solid in high yield (95-99%).[3][4]

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| Appearance | Oil / Solid | [4] |

| Boiling Point | 140°C / 21 mmHg | [4] |

Principle & Rationale: This step involves the nucleophilic acyl substitution of the methoxy group (-OCH₃) of the ester with hydrazine hydrate. Hydrazine is a potent nucleophile due to the "alpha effect"—the presence of adjacent lone pairs of electrons enhances its nucleophilicity. The reaction is typically performed in an alcohol solvent, like ethanol, which can solvate both the ester and the polar hydrazine hydrate. Heating is required to provide the necessary activation energy for the reaction to proceed at a practical rate.

Detailed Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 3-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) in 100 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (80% solution, ~5.5 mL, 87.2 mmol, 2.0 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate often indicates product formation. Monitor the reaction's completion via TLC.

-

Work-up & Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to afford the final product.

Pathway B: Synthesis via Acyl Chloride Intermediate

This classic method is often faster and can be higher yielding but requires the handling of hazardous reagents. It proceeds in two steps: (1) conversion of the carboxylic acid to the highly reactive 3-bromo-2-methylbenzoyl chloride, followed by (2) reaction with hydrazine.

Principle & Rationale: Carboxylic acids are converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Thionyl chloride is a common choice. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6] The evolution of these gases helps drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Detailed Experimental Protocol:

-

Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-bromo-2-methylbenzoic acid (5.0 g, 23.2 mmol).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 mL, 69.6 mmol, 3.0 equivalents) either neat or with an inert solvent like toluene.[6] Add one drop of DMF as a catalyst.

-

Reaction Execution: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours.[6] The reaction is complete when gas evolution ceases.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum pump is protected from the corrosive vapors). The crude 3-bromo-2-methylbenzoyl chloride is often used directly in the next step without further purification.

Principle & Rationale: Acyl chlorides are extremely electrophilic and react rapidly with nucleophiles. The reaction with hydrazine is a vigorous, exothermic nucleophilic acyl substitution. A base, such as triethylamine or pyridine, or an excess of hydrazine itself, is typically used to neutralize the HCl byproduct that is formed during the reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a 250 mL flask, prepare a solution of hydrazine hydrate (80% solution, ~2.9 mL, 46.4 mmol, 2.0 equivalents) in 50 mL of dichloromethane (DCM) or tetrahydrofuran (THF) and cool it in an ice bath to 0°C.

-

Reagent Addition: Dissolve the crude 3-bromo-2-methylbenzoyl chloride from the previous step in 25 mL of the same solvent. Add this solution dropwise to the cold, stirring hydrazine solution over 30 minutes.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up & Purification: A precipitate (the product and/or hydrazine hydrochloride) will form. Add water to the mixture to dissolve any salts. If using a water-miscible solvent like THF, remove it under reduced pressure first. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-bromo-2-methylbenzhydrazide.

Overall Process Workflow and Visualization

The following diagram illustrates the key steps and transformations in Pathway A, the recommended route for general laboratory synthesis due to its more manageable safety profile.

Caption: Step-by-step workflow for the synthesis of 3-bromo-2-methylbenzhydrazide via the methyl ester intermediate.

Characterization of 3-Bromo-2-methylbenzhydrazide

Proper characterization of the final product is essential to confirm its identity and purity.

| Parameter | Value | Reference |

| CAS Number | 108485-07-0 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1][8] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 157-158 °C | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons (in the ~7.0-7.8 ppm range), a singlet for the methyl group (~2.5 ppm), and exchangeable protons for the -NH-NH₂ group.

-

IR Spectroscopy: Key vibrational bands would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1640-1680 cm⁻¹), and C-Br stretching (in the fingerprint region).

Critical Safety Considerations

Hydrazine Hydrate: This is the most hazardous reagent in this synthesis.

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[9][10]

-

Corrosivity: Causes severe skin burns and eye damage.[9][10]

-

Carcinogenicity: May cause cancer (IARC Group 2B: Possibly carcinogenic to humans).[9][11]

-

Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[10][12] Have an emergency plan for spills.

Thionyl Chloride (Pathway B):

-

Corrosivity: Highly corrosive and reacts violently with water to produce HCl and SO₂ gas.

-

Toxicity: It is a lachrymator and is toxic upon inhalation.

-

Handling: Must be handled in a dry environment under an inert atmosphere in a chemical fume hood.

General Precautions:

-

All reactions involving heating should be conducted with appropriate care to avoid solvent splashing and fire hazards.

-

Ensure all glassware is properly secured.

-

Consult the Safety Data Sheet (SDS) for every chemical used before beginning any experimental work.[9][10][11][12][13]

Conclusion

The synthesis of 3-bromo-2-methylbenzhydrazide can be reliably achieved from 3-bromo-2-methylbenzoic acid via two primary pathways. The ester-mediated route offers a safer, albeit potentially slower, method suitable for most laboratory settings. The acyl chloride route provides a faster, high-yielding alternative but requires stringent handling of hazardous materials. The choice of pathway should be guided by the available facilities, scale of the reaction, and the operator's experience with the reagents involved. The protocols detailed in this guide provide a solid foundation for the successful and safe synthesis of this important chemical intermediate.

References

-

Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. 9

-

ARKEMA. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. 11

-

Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. 13

-

Thermo Fisher Scientific. (2018). Hydrazine hydrate, 100% (Hydrazine, 64%) - SAFETY DATA SHEET. 12

-

Central Drug House (P) Ltd. HYDRAZINE HYDRATE 80% CAS NO 7803-57-8 - MATERIAL SAFETY DATA SHEET. 10

-

ChemicalBook. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6. 4

-

ECHEMI. 99548-54-6, 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER Formula. 3

-

MySkinRecipes. 3-Bromo-2-methylbenzohydrazide. 1

-

ChemicalBook. 3-Bromo-2-methylbenzoic acid synthesis. 2

-

Benchchem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. 6

-

Sigma-Aldrich. 3-Bromo-2-methylbenzoic acid 97 76006-33-2.

-

ChemicalBook. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis. 7

-

Sinfoo Biotech. 3-bromo-2-methylbenzhydrazide,(CAS# 108485-07-0). 8

-

PubChem, National Institutes of Health. Methyl 3-Bromo-2-methylbenzoate | C9H9BrO2 | CID 12929135. 5

Sources

- 1. 3-Bromo-2-methylbenzohydrazide [myskinrecipes.com]

- 2. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 5. Methyl 3-Bromo-2-methylbenzoate | C9H9BrO2 | CID 12929135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 3-bromo-2-methylbenzhydrazide,(CAS# 108485-07-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. thermofishersci.in [thermofishersci.in]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to 3-Bromo-2-methylbenzhydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-methylbenzhydrazide, a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. This document details its physicochemical properties, provides a validated synthesis protocol, and explores its reactivity and potential applications in drug development, particularly in the context of antibacterial, antifungal, and anticancer research. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Introduction and Scientific Context

3-Bromo-2-methylbenzhydrazide (CAS No: 108485-07-0) is an aromatic hydrazide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromo and a methyl substituent on the benzene ring, coupled with the reactive hydrazide moiety, makes it a valuable precursor for the construction of a wide array of heterocyclic systems. The hydrazide functional group is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[2] The presence of the bromine atom and the methyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive scaffold for medicinal chemistry programs.

This guide aims to provide a detailed and practical resource for scientists working with 3-Bromo-2-methylbenzhydrazide, covering its fundamental properties, a reliable method for its preparation, and an exploration of its chemical behavior and potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Bromo-2-methylbenzhydrazide is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-2-methylbenzohydrazide | N/A |

| CAS Number | 108485-07-0 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 157-158 °C | |

| Solubility | Substituted benzhydrazides are generally soluble in polar organic solvents like DMSO and DMF.[3] | N/A |

| Density (predicted) | 1.599 g/cm³ |

Synthesis of 3-Bromo-2-methylbenzhydrazide

The synthesis of 3-Bromo-2-methylbenzhydrazide is typically achieved through a two-step process starting from 3-Bromo-2-methylbenzoic acid. The carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to yield the desired benzhydrazide. This method is a common and effective route for the preparation of various benzhydrazide derivatives.[2][4]

Synthesis Workflow

Figure 1: Synthesis workflow for 3-Bromo-2-methylbenzhydrazide.

Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate

-

To a solution of 3-Bromo-2-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-2-methylbenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-2-methylbenzhydrazide

-

Dissolve the crude methyl 3-bromo-2-methylbenzoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (1.2-1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford 3-Bromo-2-methylbenzhydrazide as a white to off-white solid.

Spectral Characterization (Predicted)

Due to the limited availability of experimental spectra for 3-Bromo-2-methylbenzhydrazide, the following characteristic spectral data are predicted based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Bromo-2-methylbenzhydrazide is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydrazide protons.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the bromo and methyl groups.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group is expected around δ 2.4-2.6 ppm.

-

Hydrazide Protons (-CONHNH₂): The N-H protons of the hydrazide group are expected to appear as two broad singlets. The -NH- proton adjacent to the carbonyl group is typically downfield (around δ 9.5-10.5 ppm), while the terminal -NH₂ protons are more upfield (around δ 4.5-5.5 ppm). These signals are often exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to resonate in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are expected in the range of δ 120-140 ppm. The carbon bearing the bromine atom (C-Br) will be influenced by the heavy atom effect.

-

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the upfield region, around δ 15-20 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in 3-Bromo-2-methylbenzhydrazide.

Figure 2: Key functional groups and their expected IR absorption regions.

-

N-H Stretching: Two bands are expected in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group, along with the N-H stretch of the secondary amide.[5]

-

C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[5]

-

C=O Stretching (Amide I): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in a hydrazide.[6][7]

-

N-H Bending (Amide II): A band around 1550 cm⁻¹ is expected due to the N-H bending vibration.[5]

-

C-Br Stretching: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically between 500-680 cm⁻¹.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 3-Bromo-2-methylbenzhydrazide is expected to show a characteristic molecular ion peak and several fragment ions.

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragmentations:

-

Loss of the amino group (-NH₂) to give a fragment at m/z 212/214.

-

Cleavage of the N-N bond to yield the 3-bromo-2-methylbenzoyl cation at m/z 201/203.

-

Loss of the entire hydrazide group (-CONHNH₂) to give the 3-bromo-2-methylphenyl cation at m/z 171/173.

-

Further fragmentation of the aromatic ring.

-

Chemical Reactivity and Applications

The chemical reactivity of 3-Bromo-2-methylbenzhydrazide is primarily centered around the nucleophilic nature of the terminal amino group of the hydrazide moiety. This makes it a valuable synthon for the preparation of various heterocyclic compounds through condensation reactions with carbonyls and other electrophiles.

Condensation Reactions

3-Bromo-2-methylbenzhydrazide readily reacts with aldehydes and ketones to form the corresponding N-acylhydrazones. These derivatives are of significant interest in medicinal chemistry as they often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[8]

Cyclization Reactions

The resulting N-acylhydrazones can undergo further cyclization reactions to form five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These ring systems are prevalent in many approved drugs.

Potential Applications in Drug Development

The structural features of 3-Bromo-2-methylbenzhydrazide and its derivatives make them promising candidates for drug discovery programs. The benzhydrazide core is a known pharmacophore, and the bromo and methyl substituents can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. Research into substituted benzhydrazides has shown their potential as:

-

Antimicrobial Agents: Many benzhydrazide derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[3]

-

Anticancer Agents: The hydrazone linkage in derivatives of 3-Bromo-2-methylbenzhydrazide is a common feature in many compounds with antiproliferative activity.[8]

-

Enzyme Inhibitors: The hydrazide moiety can act as a coordinating group for metal ions in enzyme active sites, leading to inhibitory activity.

Safety and Handling

As a laboratory chemical, 3-Bromo-2-methylbenzhydrazide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, information from structurally related compounds and the reagents used in its synthesis can provide guidance.

-

Hazard Classification (Predicted): Based on analogous compounds like 3-bromobenzoic acid and the general reactivity of hydrazides, 3-Bromo-2-methylbenzhydrazide is expected to be a skin and eye irritant. It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Reagent Hazards: The synthesis of this compound involves the use of hydrazine hydrate, which is highly toxic, corrosive, and a suspected carcinogen.[9][10][11] All handling of hydrazine hydrate must be performed with extreme caution in a fume hood with appropriate PPE.

GHS Hazard Pictograms (Predicted):

Signal Word (Predicted): Warning

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

3-Bromo-2-methylbenzhydrazide is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide functional group provide access to a diverse range of heterocyclic compounds with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an analysis of its spectral characteristics and reactivity. Researchers and scientists are encouraged to utilize this information to explore the full potential of 3-Bromo-2-methylbenzhydrazide in their research and development endeavors.

References

-

The Pharma Innovation. (2018, July 20). Benzohydrazides: As potential bio-active agents. [Link]

-

Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Ashland. (2014, April 4). Safety Data Sheet. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Northern Illinois University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

PENTA. (2024, October 21). Hydrazine monohydrate Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%). [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

LibreTexts Chemistry. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

Sources

- 1. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. fishersci.com [fishersci.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-methylbenzhydrazide

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-methylbenzhydrazide, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy, this document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.[1][2] Given the limited publicly available quantitative solubility data for this specific molecule, this guide synthesizes information from analogous compounds, outlines predictive methodologies, and provides detailed experimental protocols for the precise determination of its solubility profile.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary impediment.[1] A compound's ability to dissolve in a solvent to form a homogenous solution is a fundamental physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Insufficient solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.[1] Therefore, a thorough understanding and characterization of a compound's solubility are paramount from the earliest stages of drug discovery to de-risk projects and enable rational formulation design.[1][2]

3-Bromo-2-methylbenzhydrazide, as a hydrazide derivative, belongs to a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.[3][4] The structural features of 3-Bromo-2-methylbenzhydrazide, including the aromatic ring, the bromo and methyl substituents, and the hydrazide moiety, all contribute to its overall polarity and potential for intermolecular interactions, thereby influencing its solubility in various media.

Predicted Solubility Profile of 3-Bromo-2-methylbenzhydrazide

In the absence of direct experimental data, a qualitative prediction of solubility can be inferred from the solvents used in the synthesis and purification of analogous compounds and the known solubility of related structures.

Inference from Synthetic Procedures:

The synthesis of hydrazides and their derivatives often involves polar solvents. For instance, the synthesis of 4-(tert-butyl)benzohydrazide derivatives is typically carried out in methanol.[3] Similarly, the purification of benzohydrazide derivatives frequently employs recrystallization from ethanol.[5] The synthesis of other complex organic molecules containing moieties similar to 3-Bromo-2-methylbenzhydrazide also utilizes solvents like tetrahydrofuran and chloroform.[6][7] This suggests that 3-Bromo-2-methylbenzhydrazide is likely to exhibit at least some degree of solubility in polar protic and aprotic organic solvents.

Inference from Analogous Compounds:

-

Benzohydrazide: This parent compound is reported to be soluble in water and alcohol, and slightly soluble in ether, acetone, and chloroform.[8]

-

Hydrazine: The foundational molecule of hydrazides is highly soluble in water and also shows good solubility in organic solvents like ethanol and methanol.[9][10]

Based on these observations, a preliminary, qualitative solubility profile for 3-Bromo-2-methylbenzhydrazide can be proposed:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The presence of the polar hydrazide group suggests potential for hydrogen bonding with water. However, the hydrophobic aromatic ring and bromo-methyl substituents will likely limit extensive aqueous solubility. |

| Alcohols (Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydrazide group. The alkyl chains can also interact with the non-polar regions of the molecule. Synthetic precedents support this.[3][5] |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common solvent for preparing stock solutions in biological assays. |

| Acetonitrile | Moderate | Acetonitrile is a moderately polar solvent and is often used in chromatography and as a reaction solvent for hydrazide derivatives.[11] |

| Acetone | Low to Moderate | Based on the solubility of benzohydrazide, moderate solubility is expected.[8] |

| Non-Polar | ||

| Chloroform, Dichloromethane | Low to Moderate | While the molecule has polar features, the overall structure may allow for some interaction with halogenated solvents, as seen with benzohydrazide.[8] Synthetic procedures for related compounds sometimes use these solvents.[7] |

| Toluene, Hexane | Low | The significant polarity of the hydrazide group is expected to result in poor solubility in non-polar hydrocarbon solvents.[11] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond prediction and obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[1]

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of thermodynamic solubility.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-